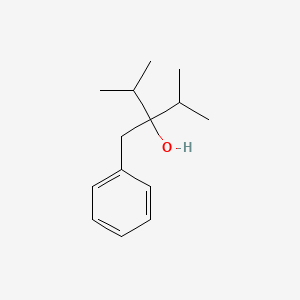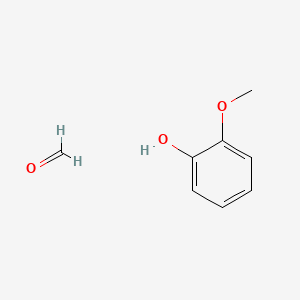
formaldehyde;2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde;2-methoxyphenol, also known as guaiacol formaldehyde, is a compound formed by the reaction of formaldehyde with 2-methoxyphenol (guaiacol). This compound is of significant interest due to its applications in various fields such as chemistry, biology, medicine, and industry. The combination of formaldehyde, a simple aldehyde, with 2-methoxyphenol, a phenolic compound, results in a versatile molecule with unique properties.
Vorbereitungsmethoden
The synthesis of formaldehyde;2-methoxyphenol typically involves the hydroxymethylation of 2-methoxyphenol with aqueous solutions of formaldehyde (formalin). This reaction can be carried out under both homogeneous conditions, at acidic pH, and with a heterogeneous catalyst such as H-mordenite zeolite . The use of zeolite as a catalyst leads to high selectivity towards the desired product, 3-methoxy-4-hydroxybenzyl alcohol (pvanillol), due to its hydrophilic/hydrophobic properties . Industrial production methods often employ solid acid catalysts to minimize environmental impact and facilitate easier separation of the catalyst .
Analyse Chemischer Reaktionen
Formaldehyde;2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives
Common reagents used in these reactions include mineral acids (e.g., HCl, HBr, H2SO4) and Lewis acids (e.g., AlCl3) . Major products formed from these reactions include vanillic alcohols and other hydroxymethyl derivatives .
Wissenschaftliche Forschungsanwendungen
Formaldehyde;2-methoxyphenol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of formaldehyde;2-methoxyphenol involves its interaction with free radicals, thereby exhibiting antioxidant properties. The compound can donate electrons to free radicals, neutralizing them and preventing oxidative damage to cells and tissues . In addition, it can undergo hydroxymethylation reactions, which are catalyzed by acids and involve the formation of benzyl cation intermediates .
Vergleich Mit ähnlichen Verbindungen
Formaldehyde;2-methoxyphenol can be compared with other similar compounds such as eugenol and isoeugenol, which are also natural methoxyphenols used in various applications . Unlike these compounds, this compound is specifically synthesized for its unique properties and applications in antioxidant research and industrial production . Other similar compounds include 2-hydroxymethylphenols and bishydroxymethylphenols, which are of interest in phenol/formaldehyde polymeric studies .
Eigenschaften
CAS-Nummer |
73208-73-8 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
formaldehyde;2-methoxyphenol |
InChI |
InChI=1S/C7H8O2.CH2O/c1-9-7-5-3-2-4-6(7)8;1-2/h2-5,8H,1H3;1H2 |
InChI-Schlüssel |
TUBUGIPAUYMXPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1O.C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


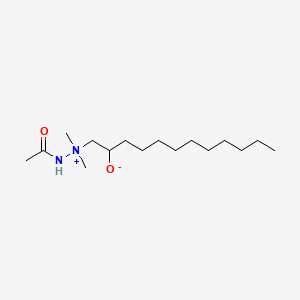
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)
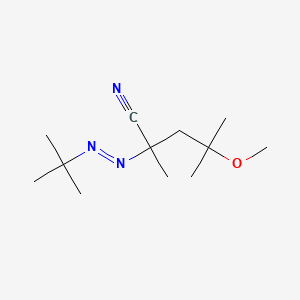
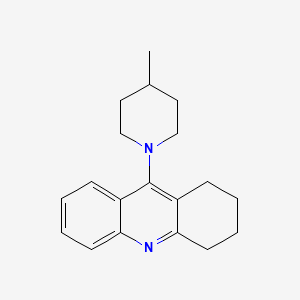
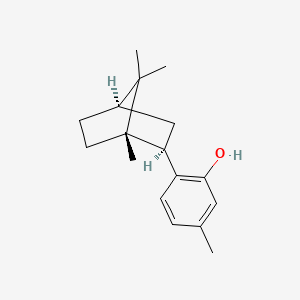
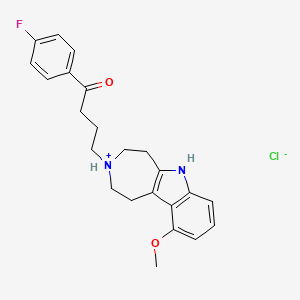
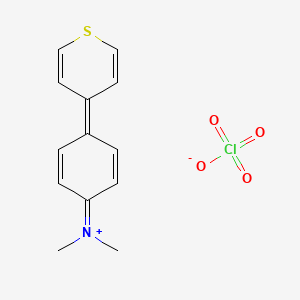
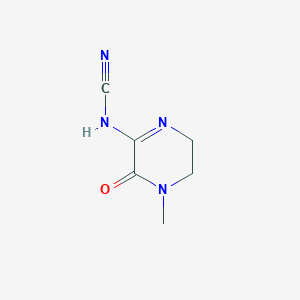
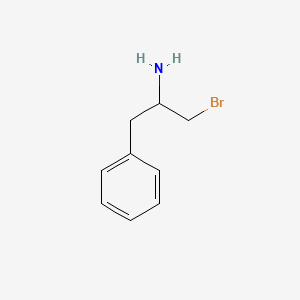
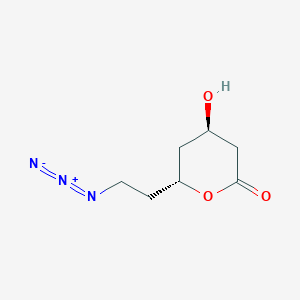
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)

![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
